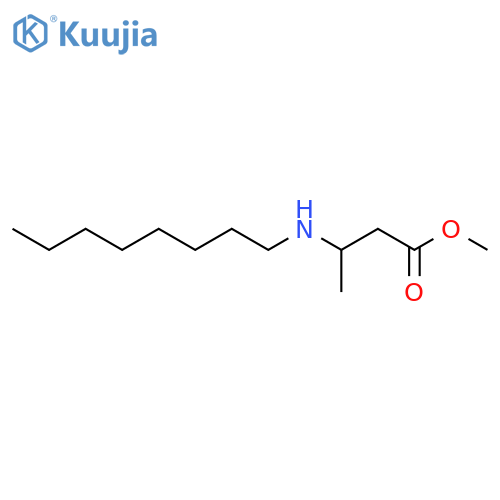Cas no 1221342-87-5 (Methyl 3-(octylamino)butanoate)

1221342-87-5 structure
商品名:Methyl 3-(octylamino)butanoate
CAS番号:1221342-87-5
MF:C13H27NO2
メガワット:229.358984231949
MDL:MFCD14707511
CID:4688740
Methyl 3-(octylamino)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(octylamino)butanoate
- Methyl 3-(octylamino)butanoate
-
- MDL: MFCD14707511
- インチ: 1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(2)11-13(15)16-3/h12,14H,4-11H2,1-3H3
- InChIKey: IDZPZGMOEWHPRR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(C)NCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 229.204
- どういたいしつりょう: 229.204
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 11
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
Methyl 3-(octylamino)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB420546-25 g |
Methyl 3-(octylamino)butanoate |
1221342-87-5 | 25g |
€1361.60 | 2023-04-24 | ||
| abcr | AB420546-1 g |
Methyl 3-(octylamino)butanoate |
1221342-87-5 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB420546-5 g |
Methyl 3-(octylamino)butanoate |
1221342-87-5 | 5g |
€722.60 | 2023-04-24 | ||
| Chemenu | CM555739-10g |
Methyl 3-(octylamino)butanoate |
1221342-87-5 | 95%+ | 10g |
$1151 | 2023-02-03 | |
| abcr | AB420546-10g |
Methyl 3-(octylamino)butanoate; . |
1221342-87-5 | 10g |
€935.60 | 2025-02-15 | ||
| A2B Chem LLC | AJ24217-100g |
methyl 3-(octylamino)butanoate |
1221342-87-5 | 95+% | 100g |
$4374.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24217-1g |
methyl 3-(octylamino)butanoate |
1221342-87-5 | 95+% | 1g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ24217-25g |
methyl 3-(octylamino)butanoate |
1221342-87-5 | 95+% | 25g |
$2248.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195559-10g |
Methyl 3-(octylamino)butanoate |
1221342-87-5 | 98% | 10g |
¥11220.00 | 2024-08-09 | |
| abcr | AB420546-25g |
Methyl 3-(octylamino)butanoate; . |
1221342-87-5 | 25g |
€1361.60 | 2025-02-15 |
Methyl 3-(octylamino)butanoate 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1221342-87-5 (Methyl 3-(octylamino)butanoate) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1221342-87-5)Methyl 3-(octylamino)butanoate

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):277.0/428.0/554.0/807.0